Phthalic acid,3,3'-azoxydi-(8CI)
Description
Phthalic acid, 3,3'-azoxydi-(8CI) is a derivative of phthalic acid (1,2-benzenedicarboxylic acid) featuring an azoxy functional group (-N=N(O)-) at the 3,3' positions. Unlike common phthalic acid esters (e.g., dimethyl phthalate or diethylhexyl phthalate), which are widely used as plasticizers, the azoxy derivative likely exhibits distinct chemical and biological properties due to the incorporation of the -N=N(O)- moiety.
Properties
Molecular Formula |
C16H10N2O9 |
|---|---|
Molecular Weight |
374.26 g/mol |
IUPAC Name |
(2,3-dicarboxyphenyl)-(2,3-dicarboxyphenyl)imino-oxidoazanium |
InChI |
InChI=1S/C16H10N2O9/c19-13(20)7-3-1-5-9(11(7)15(23)24)17-18(27)10-6-2-4-8(14(21)22)12(10)16(25)26/h1-6H,(H,19,20)(H,21,22)(H,23,24)(H,25,26) |
InChI Key |
GKJNHQLDGVPDIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)N=[N+](C2=CC=CC(=C2C(=O)O)C(=O)O)[O-])C(=O)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of phthalic acid, 3,3’-azoxydi-(8CI) typically involves the reaction of phthalic acid derivatives with azoxy compounds under specific conditions. The reaction conditions often include the use of solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield . Industrial production methods may involve large-scale reactions in reactors, followed by purification processes such as crystallization or chromatography to isolate the compound.
Chemical Reactions Analysis
Phthalic acid, 3,3’-azoxydi-(8CI) undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the azoxy group to other functional groups, such as amino or hydroxyl groups.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Phthalic acid, 3,3’-azoxydi-(8CI) has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s unique structure makes it useful in studying biochemical pathways and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or in drug delivery systems.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of phthalic acid, 3,3’-azoxydi-(8CI) involves its interaction with specific molecular targets and pathways. The azoxy group can participate in redox reactions, influencing cellular processes and biochemical pathways. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
Physicochemical Properties
- Phthalic acid :
- Azoxy compounds often exhibit thermal stability and redox activity, which could enable applications in conductive polymers or catalysis .
- Phthalate esters :
Toxicity and Regulatory Status
- Phthalic acid : Low acute toxicity but may cause irritation upon prolonged exposure .
- Azoxy compounds: Limited data, but azoxy groups in other contexts (e.g., purine derivatives) are linked to mutagenicity .
- DEHP : Banned in children’s products (EU REACH) due to hepatotoxicity and reproductive risks .
- DINP : Classified as a safer alternative to DEHP but under scrutiny for chronic exposure effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
